molecular formula C18H24N4O2S2 B2594001 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 392295-48-6

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Cat. No.: B2594001
CAS No.: 392295-48-6
M. Wt: 392.54
InChI Key: SNKNMEXXBCYMDN-UHFFFAOYSA-N
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Description

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a useful research compound. Its molecular formula is C18H24N4O2S2 and its molecular weight is 392.54. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study by Shukla et al. (2012) focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds similar to the one , as glutaminase inhibitors. These inhibitors show promise in attenuating the growth of human lymphoma cells both in vitro and in vivo, suggesting a potential therapeutic application in cancer treatment through the inhibition of glutaminase (Shukla et al., 2012).

Development of Antimicrobial Agents

Karabanovich et al. (2016) reported on the synthesis of 1,3,4-thiadiazoles with outstanding in vitro activity against Mycobacterium tuberculosis, demonstrating their potential as new antituberculosis agents. These compounds exhibited selective antimycobacterial effects without significant activity against other bacteria or fungi, indicating their specificity and potential application in treating tuberculosis (Karabanovich et al., 2016).

Synthesis and Evaluation for CNS Activities

Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, investigating their central nervous system (CNS) activity. Some compounds exhibited significant antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam. This research opens avenues for the development of new CNS-active pharmaceuticals (Clerici et al., 2001).

Carbonic Anhydrase Inhibition

Ilies et al. (2003) explored the inhibition of carbonic anhydrase IX by various halogenated sulfonamides, including compounds with a thiadiazole structure. The study highlights the potential of these compounds as antitumor agents by inhibiting a tumor-associated enzyme, offering insights into the design of cancer therapeutics (Ilies et al., 2003).

Antimicrobial and Antifungal Applications

Jasiak et al. (2017) focused on the synthesis of 2,5-dimercapto-1,3,4-thiadiazole derivatives, testing them for antibacterial and antifungal activities. Some compounds showed promising activity against a range of pathogens, indicating their potential use as antimicrobial agents (Jasiak et al., 2017).

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c1-5-13(6-2)16(24)20-17-21-22-18(26-17)25-10-15(23)19-14-8-7-11(3)9-12(14)4/h7-9,13H,5-6,10H2,1-4H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKNMEXXBCYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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